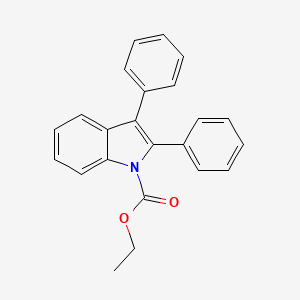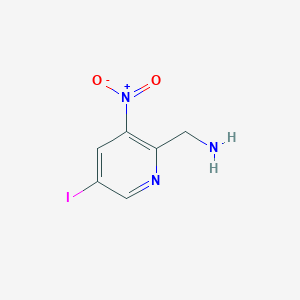
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole is an organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by a hexahydrocarbazole core, which is a partially saturated carbazole derivative. The presence of a methano bridge adds to its structural complexity, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which is used to prepare derivatives of this compound. For instance, the reaction between 6-bromo-9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole and thiophene-2-carbaldehyde under specific conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The Suzuki cross-coupling reaction is favored in industrial settings due to its efficiency and the ability to produce large quantities of the compound with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties.
Industry: It is used in the development of organic dyes and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole involves its interaction with specific molecular targets. The compound can act as a donor in donor-acceptor systems, facilitating electron transfer processes. This property is particularly useful in applications such as dye-sensitized solar cells (DSSCs) and OLEDs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-tetrahydrocarbazole: A similar compound with a fully saturated carbazole core.
9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: A derivative with a p-tolyl group.
Uniqueness
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole is unique due to its methano bridge, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C13H15N |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3,5,7-triene |
InChI |
InChI=1S/C13H15N/c1-2-4-11-10(3-1)12-8-5-6-9(7-8)13(12)14-11/h1-4,8-9,12-14H,5-7H2 |
InChI-Schlüssel |
LATVDQJZOFRNQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3C2NC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-[3,4'-bipyridin]-2-amine](/img/structure/B12839292.png)
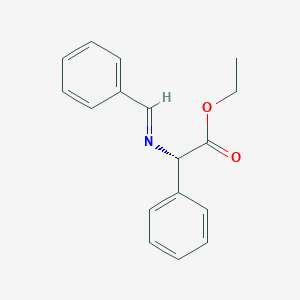
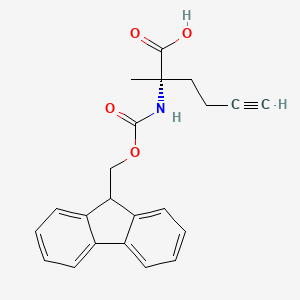
![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)

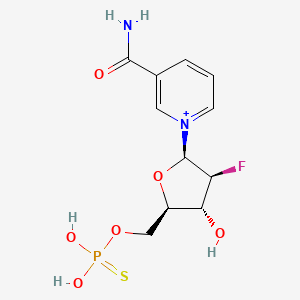

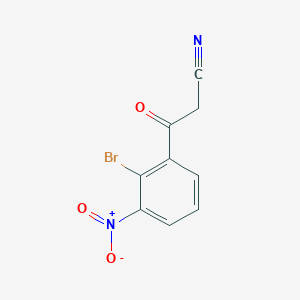
![1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12839341.png)
![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)

